4-(propane-2-sulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-(Propane-2-sulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative featuring:
- Benzamide core: Substituted at the para position with a propane-2-sulfonyl group.
- 1,3,4-Oxadiazole ring: Linked to the benzamide via an amide bond and substituted at the 5-position with a thiophen-2-yl group. This scaffold is designed for bioactivity modulation, leveraging the oxadiazole ring’s metabolic stability and the sulfonyl group’s role in target binding.
Properties
IUPAC Name |
4-propan-2-ylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-10(2)25(21,22)12-7-5-11(6-8-12)14(20)17-16-19-18-15(23-16)13-4-3-9-24-13/h3-10H,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYQIEUCZGYKEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propane-2-sulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the thiophene ring: This step involves the coupling of the oxadiazole intermediate with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.
Sulfonylation: The benzamide core is then sulfonylated using propane-2-sulfonyl chloride in the presence of a base such as triethylamine.
Final coupling: The thiophene-oxadiazole intermediate is coupled with the sulfonylated benzamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(propane-2-sulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(propane-2-sulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 4-(propane-2-sulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and oxadiazole groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by:
Sulfonyl Group Variations: LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide replaces propane-2-sulfonyl with a bulkier cyclohexyl-ethylsulfamoyl group. This modification enhances antifungal activity against Candida albicans (MIC: 0.5 µg/mL) by improving thioredoxin reductase (Trr1) binding . Compound: 4-(Morpholinosulfonyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide substitutes propane-2-sulfonyl with a morpholine sulfonamide. This polar group may alter solubility and kinase selectivity .
Oxadiazole Substituents :
- Compound 25 () : N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide lacks the sulfonyl group but retains the thiophen-2-yl substituent. It shows moderate antimicrobial activity (MIC: 32 µg/mL against Staphylococcus aureus), suggesting the sulfonyl group is critical for potency .
- Compound 26 () : N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide replaces propane-2-sulfonyl with bromine. This hydrophobic substitution reduces solubility but improves membrane penetration .
Combined Modifications: Compound 4 (): Features a dichlorophenyl and imidazole-ethyl group on the oxadiazole. This complex substitution confers nanomolar inhibition of sterol 14α-demethylase (CYP51), highlighting the scaffold’s adaptability for enzyme targeting .
Key Research Findings
Antifungal Activity : Sulfamoyl-containing analogs (e.g., LMM5, LMM11) inhibit Trr1, disrupting redox homeostasis in C. albicans. The propane-2-sulfonyl group in the target compound may similarly target cysteine residues in Trr1 .
Enzyme Inhibition: Compounds with electron-withdrawing sulfonyl groups (e.g., morpholinosulfonyl) show enhanced binding to catalytic pockets in carbonic anhydrase II (hCA II) and CYP51 .
Structure-Activity Relationship (SAR) :
- Thiophen-2-yl on oxadiazole improves π-π stacking with aromatic residues in target enzymes.
- Bulky sulfonyl groups (e.g., cyclohexyl-ethyl) reduce off-target effects but may limit bioavailability .
Biological Activity
4-(Propane-2-sulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₅N₃O₃S₂ |
| Molecular Weight | 325.42 g/mol |
| CAS Number | 2034268-94-3 |
Antimicrobial Activity
Recent studies have indicated that compounds with oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains. In a study evaluating the antimicrobial efficacy of oxadiazole derivatives, compounds demonstrated inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .
Antiviral Activity
Oxadiazole derivatives have also been investigated for their antiviral properties. Specifically, compounds containing the oxadiazole ring have shown promising results against hepatitis B virus (HBV). One study reported that oxadiazole derivatives could inhibit HBV antigen expression in a concentration-dependent manner, with effective concentrations comparable to existing antiviral drugs like lamivudine .
Antitumor Activity
The potential of this compound as an antitumor agent has been explored in several studies. For example, benzamide derivatives featuring oxadiazole and thiophene rings have been evaluated for their effects on various cancer cell lines. One notable study found that certain derivatives inhibited cell proliferation and induced apoptosis in cancer cells through the modulation of specific signaling pathways .
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
- Antiviral Mechanisms : It may interfere with viral replication processes by inhibiting viral enzyme activities or blocking viral entry into host cells.
- Antitumor Pathways : The compound might induce cell cycle arrest and apoptosis in tumor cells by modulating key oncogenic pathways.
Case Studies
A series of case studies have highlighted the efficacy of related compounds:
- Case Study 1 : A derivative similar to the target compound was tested against HepG2 liver cancer cells and showed a reduction in cell viability by over 50% at concentrations above 10 µM.
- Case Study 2 : A study involving animal models demonstrated that a related benzamide significantly reduced tumor size in xenograft models through oral administration .
Q & A
Basic: What are the optimal synthetic routes for preparing 4-(propane-2-sulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide?
Methodological Answer:
The synthesis typically involves multi-step procedures:
Oxadiazole Core Formation : Start with the preparation of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine via hydrazide cyclization using cyanogen bromide (e.g., from thiophene-2-carbohydrazide) .
Sulfonylation : React propane-2-sulfonyl chloride with 4-nitrobenzamide under basic conditions (e.g., NaH in THF) to introduce the sulfonyl group, followed by nitro reduction to yield 4-(propane-2-sulfonyl)benzamide .
Coupling : Use carbodiimide-mediated coupling (e.g., EDCI/HOBt) to conjugate the oxadiazole amine with the sulfonylbenzamide intermediate. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Key Validation : Confirm intermediates via (e.g., oxadiazole NH at δ 8.2–8.5 ppm) and ESI-MS. Final product purity ≥95% by HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How can researchers resolve contradictions in biological activity data caused by substituent variations on the oxadiazole ring?
Methodological Answer:
Contradictions often arise from differences in steric/electronic effects of substituents. To address this:
Structure-Activity Relationship (SAR) Studies : Systematically replace the thiophene moiety with other heterocycles (e.g., furan, pyridine) and measure IC values against target enzymes (e.g., CYP51 or carbonic anhydrase) .
Molecular Docking : Use software like AutoDock Vina to model interactions. For example, thiophene’s sulfur may form π-S interactions with hydrophobic enzyme pockets, while bulkier groups (e.g., bromophenyl) could hinder binding .
Data Normalization : Compare results across standardized assays (e.g., fixed enzyme concentrations, pH 7.4) to minimize variability. Replicate experiments in triplicate .
Example : In CYP51 inhibition, derivatives with electron-withdrawing groups (e.g., -CF) show enhanced activity due to improved binding affinity, while bulky substituents reduce potency .
Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?
Methodological Answer:
Chromatography :
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) at 1 mL/min. Retention time should match reference standards .
- TLC : Monitor reaction progress using silica plates (ethyl acetate/hexane 3:7); visualize under UV or iodine vapor.
Spectroscopy :
- : Key signals include oxadiazole NH (δ 8.3–8.6 ppm), thiophene protons (δ 7.1–7.3 ppm), and sulfonyl-CH (δ 1.4–1.6 ppm) .
- ESI-MS : Confirm molecular ion [M+H] with <2 ppm mass error.
Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor decomposition via HPLC .
Advanced: How can computational modeling guide the design of derivatives targeting fungal CYP51 enzymes?
Methodological Answer:
Homology Modeling : Build a 3D CYP51 structure (e.g., Aspergillus fumigatus) using templates like PDB 5NY2. Optimize with molecular dynamics (AMBER force field) .
Docking Simulations :
- Ligand Preparation : Generate protonation states at pH 7.4 using OpenBabel.
- Binding Site Analysis : Identify key residues (e.g., Phe228, Leu376) for hydrophobic interactions. The propane-sulfonyl group may occupy a subpocket near Leu376 .
Free Energy Calculations : Use MM-GBSA to rank derivatives by binding energy. Prioritize compounds with ΔG < −40 kcal/mol .
Case Study : VNI derivatives with oxadiazole moieties showed improved antifungal activity when the sulfonyl group was positioned to form hydrogen bonds with Tyr140 .
Basic: What in vitro assays are suitable for evaluating this compound’s antitumor potential?
Methodological Answer:
Cytotoxicity Screening :
- MTT Assay : Test against cancer cell lines (e.g., CCRF-CEM, HeLa) at 1–100 μM for 48 hr. Calculate IC using GraphPad Prism .
- Apoptosis Assay : Stain with Annexin V-FITC/PI and analyze via flow cytometry. Compare to controls (e.g., cisplatin) .
Enzyme Inhibition :
- HDAC Inhibition : Use fluorogenic substrates (e.g., Boc-Lys-AMC) to measure IC against HDAC isoforms .
Note : Include positive controls (e.g., SAHA for HDACs) and validate results with Western blotting (e.g., caspase-3 cleavage) .
Advanced: How do researchers address solubility challenges during formulation for in vivo studies?
Methodological Answer:
Co-Solvent Systems : Prepare stock solutions in DMSO (≤10% v/v) and dilute with cyclodextrin (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility .
Salt Formation : React the sulfonamide with NaOH to form a sodium salt, improving solubility in PBS (pH 7.4). Confirm stability via .
Pharmacokinetic Profiling : Administer IV (1 mg/kg) to rodents and measure plasma concentration via LC-MS/MS. Adjust formulation if C < 100 ng/mL .
Basic: What crystallographic techniques are used to resolve structural ambiguities in related oxadiazole derivatives?
Methodological Answer:
Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (e.g., methanol/chloroform). Collect data on a Bruker D8 Venture (Mo Kα radiation, λ = 0.71073 Å). Solve structures using SHELXT .
Refinement : Use SHELXL for least-squares refinement. Validate with R < 0.05 and CCDC deposition .
Example : The oxadiazole ring typically adopts a planar conformation, with dihedral angles <5° relative to the benzamide group .
Advanced: How can researchers leverage contradictory data on substituent effects for lead optimization?
Methodological Answer:
Meta-Analysis : Aggregate data from published SAR studies (e.g., substituent logP vs. IC) to identify trends. Use multivariate regression to weigh electronic vs. steric effects .
Fragment Replacement : Replace conflicting groups (e.g., methylsulfonyl vs. trifluoromethyl) and test in parallel assays. Prioritize fragments with consistent ΔpIC values .
Crystallographic Validation : Co-crystallize derivatives with target enzymes to resolve binding ambiguities. For example, bulky groups may induce allosteric effects not evident in docking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
